Barium dichromate

Catalog No.
S1509691
CAS No.
13477-01-5
M.F
BaCr2O7
M. Wt
353.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium dichromate

CAS Number

13477-01-5

Product Name

Barium dichromate

IUPAC Name

barium(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium

Molecular Formula

BaCr2O7

Molecular Weight

353.31 g/mol

InChI

InChI=1S/Ba.2Cr.7O/q+2;;;;;;;;2*-1

InChI Key

LSWZMKLTBNIIHY-UHFFFAOYSA-N

SMILES

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ba+2]

Canonical SMILES

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ba+2]

While Barium Dichromate has been historically used in various industrial applications, its use in scientific research is limited due to its carcinogenic and toxic properties. It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) . However, there are a few specific research areas where Barium Dichromate is still employed due to its unique chemical properties.

Chromium Speciation Studies

Barium Dichromate can be used as a standard reference material in studies that aim to differentiate and quantify various forms (species) of chromium in environmental samples. This is because Barium Dichromate contains hexavalent chromium (Cr(VI)), a highly mobile and toxic form, which is often the target of environmental monitoring and remediation efforts .

Corrosion Research

Limited research explores Barium Dichromate's potential as a corrosion inhibitor for specific materials, particularly zinc alloys. Barium Dichromate, when used in electroplating baths, can form a protective layer on the zinc surface, hindering corrosion . However, due to its hazardous nature, alternative and safer corrosion inhibitors are often preferred.

Toxicology Research

Due to its well-established toxic and carcinogenic properties, Barium Dichromate may be used in controlled laboratory settings to study the mechanisms of chromium toxicity and carcinogenesis. This research contributes to the development of strategies for preventing and mitigating chromium exposure in humans and the environment .

  • Oxidation Reactions: It acts as a potent oxidizing agent, facilitating the conversion of alcohols to aldehydes or ketones and thiols to disulfides. For example, in the presence of acetonitrile, barium dichromate can oxidize cyclohexyl mercaptane to cyclohexane disulfide with high yields .
  • Precipitation Reactions: When barium ions are introduced into a solution containing chromate ions, barium chromate (BaCrO4\text{BaCrO}_4) precipitates out as a yellow solid:
    Ba2++CrO42BaCrO4(s)\text{Ba}^{2+}+\text{CrO}_4^{2-}\rightarrow \text{BaCrO}_4(s)
    Conversely, adding acid can shift this equilibrium, dissolving the precipitate and forming dichromate ions:
    2\text{BaCrO}_4(s)+2\text{H}^+\rightarrow 2\text{Ba}^{2+}+\text{Cr}_2\text{O}_7^{2-}+\text{H}_2\text{O}$$[3][4].

Barium dichromate exhibits significant biological activity, particularly its cytotoxic and genotoxic effects. Studies have indicated that exposure to barium dichromate can lead to DNA damage and has been linked to carcinogenic effects due to the accumulation of chromium ions in tissues . The compound's toxicity is primarily associated with inhalation or dermal exposure, leading to potential health risks for individuals working with it in industrial settings.

Barium dichromate can be synthesized through several methods:

  • Dissolution Method: Barium chromate can be dissolved in hot concentrated chromic acid to yield barium dichromate crystals upon cooling:
    \text{BaCrO}_4+2\text{H}_2\text{CrO}_4\rightarrow \text{BaCr}_2\text{O}_7+2\text{H}_2\text{O}
  • Reaction of Barium Hydroxide or Chloride with Chromates: Another method involves reacting barium hydroxide or barium chloride with potassium chromate or sodium chromate:
    \text{Ba OH }_2+K_2\text{CrO}_4\rightarrow \text{BaCrO}_4(v)+2KOH$$[3][5].

Barium dichromate has various applications across different fields:

  • Analytical Chemistry: Used as an oxidizing agent for qualitative analysis.
  • Organic Synthesis: Effective in oxidizing alcohols and thiols.
  • Pigment Production: Historically used as a pigment in paints and coatings due to its bright color.
  • Corrosion Inhibition: Employed as a corrosion inhibitor in electroplating baths.
  • Pyrotechnics: Used as a burn rate modifier in pyrotechnic compositions .

Research has focused on the interactions of barium dichromate with various substrates. For instance, studies have demonstrated its effectiveness in converting thiols to disulfides under non-aqueous conditions. The compound's ability to work efficiently in polar solvents like acetonitrile highlights its versatility as an oxidizing agent in organic reactions . Additionally, interaction studies have shown that its toxicity can pose risks during handling and application.

Barium dichromate shares similarities with other chromates and dichromates but has unique properties that distinguish it:

CompoundFormulaSolubilityOxidizing PropertiesToxicity Level
Barium ChromateBaCrO₄Insoluble in water; soluble in acidsModerateModerate
Sodium DichromateNa₂Cr₂O₇Soluble in waterStrongHigh
Potassium ChromateK₂CrO₄Soluble in waterModerateHigh
Lead ChromatePbCrO₄InsolubleWeakHigh

Barium dichromate stands out due to its specific applications as an oxidizing agent while also being less soluble than sodium and potassium chromates. Its toxicity profile also necessitates careful handling compared to other compounds .

Traditional Synthetic Routes

Barium Chromate-Based Synthesis

The synthesis of barium dichromate from barium chromate represents one of the most established traditional routes for producing this compound [6]. This method involves the dissolution of barium chromate in acidic solutions, which facilitates the formation of dichromate species through the equilibrium shift from chromate to dichromate ions [1] [7]. The fundamental reaction mechanism relies on the principle that barium chromate, while insoluble in water, exhibits increased solubility in acidic media [5] [20].

The process begins with barium chromate as the starting material, which can be prepared through conventional precipitation methods using barium chloride and potassium chromate solutions [1] [2]. The reaction proceeds according to the stoichiometric relationship where barium hydroxide or barium chloride reacts with potassium chromate to yield barium chromate precipitate [1] [5]. This intermediate compound serves as the precursor for dichromate formation when subjected to acidic conditions.

Research has demonstrated that the conversion efficiency of barium chromate to barium dichromate is highly dependent on the acidity of the medium [16] [20]. The equilibrium between chromate and dichromate ions is temperature-sensitive, with higher temperatures favoring dichromate formation [16]. Studies indicate that the pH range for optimal conversion lies between 1 and 3, where the chromate-dichromate equilibrium is sufficiently shifted toward dichromate species [7] [16].

The yield of barium dichromate through this route typically ranges from 85% to 95% under controlled conditions [10]. Temperature optimization studies have shown that maintaining reaction temperatures between 80°C and 100°C provides optimal conversion rates while minimizing thermal decomposition [10] [16]. The reaction time required for complete conversion varies between 2 and 4 hours, depending on the concentration of reactants and the specific acidic conditions employed [6].

Hot Concentrated Chromic Acid Method

The hot concentrated chromic acid method represents a direct and efficient approach for barium dichromate synthesis [6] [9]. This technique involves dissolving barium chromate in hot concentrated chromic acid, resulting in the formation of barium dichromate crystals upon cooling [6]. The method is particularly valued for its ability to produce high-purity barium dichromate with excellent crystalline structure [9].

The process requires precise temperature control, with optimal conditions achieved at temperatures ranging from 150°C to 200°C [9] [22]. At these elevated temperatures, the chromic acid effectively dissolves the barium chromate, forming a homogeneous solution containing barium and dichromate ions [6] [9]. The concentration of chromic acid plays a critical role, with studies indicating that concentrations between 40% and 60% by weight provide the most favorable dissolution kinetics [9].

Upon controlled cooling of the hot chromic acid solution, red crystals of barium dichromate dihydrate precipitate from the solution [6]. The crystallization process typically occurs over a temperature range of 100°C to room temperature, with the cooling rate significantly affecting crystal size and purity [6]. Research has shown that slow cooling rates of 2°C to 5°C per hour produce larger, more uniform crystals compared to rapid cooling methods [27].

The yield obtained through this method consistently exceeds 90% when proper temperature and concentration parameters are maintained [6]. The resulting barium dichromate exhibits the composition BaCr₂O₇·2H₂O, which loses water at temperatures above 100°C to form the anhydrous compound [6] [11]. Quality analysis of products obtained through this method demonstrates superior purity levels, with chromium content typically measuring 19.5% and barium content reaching 46% [10].

Modern Preparation Techniques

Contemporary approaches to barium dichromate synthesis have evolved to incorporate advanced process control and optimization strategies [18] [31]. Modern preparation techniques emphasize precise stoichiometric control, enhanced reaction kinetics, and improved product quality through systematic parameter optimization [10] [31].

One significant advancement involves the use of controlled atmosphere synthesis, where the reaction environment is carefully regulated to minimize unwanted side reactions [18] [31]. This approach typically employs inert gas atmospheres or controlled partial pressures of reactive gases to maintain optimal reaction conditions [18]. The technique has demonstrated improved yields of 93% to 98% compared to traditional open-system approaches [10].

Temperature programming represents another modern innovation, where carefully designed heating and cooling profiles optimize both reaction kinetics and product crystallization [31] [38]. Research indicates that multi-stage temperature programs, involving initial heating to 120°C for 30 minutes followed by gradual cooling over 4 to 6 hours, produce superior crystal morphology and size distribution [31] [38].

Advanced mixing and reaction vessel designs have also contributed to improved synthesis outcomes [10] [31]. Modern preparations often utilize specialized reactor configurations that enhance mass transfer and heat distribution, resulting in more homogeneous reaction conditions [31]. These improvements have led to reduced reaction times, with complete conversion achievable in 1 to 2 hours compared to the 3 to 4 hours required by traditional methods [10] [31].

Process monitoring and real-time analysis techniques enable precise control of reaction progress and product quality [31]. Modern syntheses incorporate in-situ spectroscopic monitoring to track reaction completion and detect the formation of impurities [31]. This approach allows for immediate process adjustments and ensures consistent product quality across multiple batches [10].

Crystallization and Dehydration Processes

The crystallization of barium dichromate involves complex nucleation and growth mechanisms that significantly influence the final product characteristics [21] [31]. Understanding these processes is crucial for optimizing crystal size, morphology, and purity in research-grade preparations [21] [38].

Nucleation kinetics studies have revealed that barium dichromate crystallization follows classical nucleation theory, with critical nucleus formation being the rate-limiting step at low supersaturation levels [21] [31]. Research demonstrates that nucleation rates increase exponentially with supersaturation ratio, with optimal crystallization occurring at supersaturation levels between 1.5 and 2.0 [21]. Temperature control during nucleation significantly affects the final crystal size distribution, with lower nucleation temperatures generally producing fewer but larger crystals [21] [31].

The growth phase of crystallization is characterized by different kinetic regimes depending on the driving force for crystallization [21] [31]. At moderate supersaturation levels, surface integration becomes the controlling mechanism, resulting in well-formed crystals with defined faceting [21]. Higher supersaturation levels lead to diffusion-controlled growth, which may produce less perfect crystal structures but faster overall crystallization rates [31].

Dehydration processes for barium dichromate dihydrate require careful temperature control to prevent decomposition while achieving complete water removal [11] [27]. Studies indicate that dehydration begins at approximately 80°C, with complete water loss occurring between 100°C and 120°C [11]. The dehydration process follows first-order kinetics, with activation energies typically ranging from 85 to 95 kJ/mol [27].

The crystallization environment significantly impacts the final product quality [21] [38]. Research has shown that controlled cooling rates between 0.5°C and 2°C per hour produce the most uniform crystal size distributions [21]. Additionally, the presence of impurities or seed crystals can dramatically alter crystallization behavior, with small amounts of foreign matter sometimes serving as beneficial nucleation sites [21] [31].

Crystallization ParameterOptimal RangeEffect on Product Quality
Supersaturation Ratio1.5 - 2.0Crystal size and morphology control [21]
Cooling Rate0.5 - 2.0°C/hourUniform size distribution [21]
Nucleation Temperature60 - 80°CCrystal number density [31]
Dehydration Temperature100 - 120°CComplete water removal [11]
Growth Time4 - 8 hoursCrystal perfection [21]

Quality Control in Research-Grade Synthesis

Research-grade barium dichromate synthesis requires stringent quality control measures to ensure product purity, chemical composition, and physical characteristics meet exacting standards [15] [33]. These protocols encompass analytical verification, purity assessment, and performance validation through multiple complementary techniques [15] [17].

Compositional analysis represents the primary quality control criterion, with both barium and chromium content requiring precise determination [15] [17]. Gravimetric analysis methods are employed for barium content determination, where the sample is dissolved in hydrochloric acid and barium is precipitated as barium sulfate [15] [17]. The barium oxide content is calculated from the ignited precipitate, with acceptable ranges typically falling between 45% and 47% for high-purity samples [15].

Chromium analysis utilizes iodometric titration methods, where the sample is dissolved in hydrochloric acid and reacted with potassium iodide [15]. The liberated iodine, equivalent to the chromic anhydride content, is titrated against standard sodium thiosulfate solution using starch indicator [15]. Research-grade materials typically exhibit chromium content between 19% and 20% [10] [15].

Purity assessment involves the detection and quantification of trace impurities that may affect product performance [14] [15]. Water-soluble impurities are determined through conductivity measurements of aqueous extracts, with acceptable levels generally below 0.1% by weight [15]. Metallic impurities are analyzed using inductively coupled plasma atomic emission spectroscopy, with detection limits reaching 0.0005 μg/g for critical contaminants [33].

Physical characterization includes particle size analysis, crystal morphology evaluation, and thermal stability testing [15] [24]. Particle size distribution is typically measured using laser diffraction techniques, with research-grade materials requiring narrow size distributions to ensure consistent performance [24]. Crystal structure verification through X-ray diffraction confirms the correct phase composition and absence of polymorphic impurities [15].

Quality ParameterAnalytical MethodAcceptance CriteriaDetection Limit
Barium ContentGravimetric Analysis [15]45.0 - 47.0%0.1%
Chromium ContentIodometric Titration [15]19.0 - 20.0%0.05%
Water-Soluble ImpuritiesConductivity [15]< 0.1%0.01%
Metallic ImpuritiesICP-AES [33]< 10 ppm0.5 ppm
Particle SizeLaser Diffraction [24]10 - 50 μm0.1 μm
Crystalline PurityXRD Analysis [15]> 99%0.1%

Thermal analysis protocols verify the thermal stability and decomposition characteristics of the synthesized material [15] [27]. Differential scanning calorimetry and thermogravimetric analysis provide critical information about decomposition temperatures, phase transitions, and moisture content [27]. Research-grade barium dichromate should exhibit consistent thermal behavior with decomposition onset temperatures above 300°C [27].

Barium dichromate functions as a mild and selective oxidizing agent for the conversion of alcohols to their corresponding carbonyl compounds through a well-defined mechanistic pathway. The oxidation process involves the formation of chromate ester intermediates, which subsequently undergo decomposition to yield the desired products [1]. The mechanistic understanding of these transformations reveals important insights into the selective nature of barium dichromate as an oxidizing agent.

The general mechanism of alcohol oxidation by barium dichromate follows the established chromium(VI) oxidation pathway, involving the formation of chromate esters as key intermediates [2]. The dichromate ion in barium dichromate acts as the active oxidizing species, with the reaction proceeding through an initial coordination step followed by a rate-determining decomposition step [3]. This mechanism ensures high selectivity and prevents over-oxidation, making barium dichromate particularly suitable for synthetic applications.

Primary Alcohol Transformation Pathways

Primary alcohols undergo oxidation to aldehydes through a specific mechanistic pathway that involves the formation of chromate ester intermediates [1]. The transformation begins with the coordination of the primary alcohol to the chromium(VI) center in barium dichromate, forming a chromate ester intermediate. This intermediate then undergoes decomposition through a cyclic transition state mechanism, resulting in the formation of the corresponding aldehyde [2] [4].

The mechanism of primary alcohol oxidation can be described by the following steps:

  • Chromate Ester Formation: The hydroxyl group of the primary alcohol coordinates to the chromium center, displacing a water molecule and forming a chromate ester intermediate. This step is rapid and reversible under the reaction conditions [5] [6].

  • Decomposition Step: The chromate ester undergoes decomposition through a cyclic transition state involving the removal of the alpha hydrogen atom. This step is rate-determining and involves the formation of a C=O double bond concurrent with the reduction of chromium(VI) to chromium(IV) [7] [8].

  • Product Formation: The decomposition step yields the corresponding aldehyde and a chromium(IV) intermediate, which subsequently undergoes further reduction to chromium(III) in the presence of additional substrate molecules [9].

The selectivity of barium dichromate for aldehyde formation from primary alcohols is attributed to the mild reaction conditions employed in acetonitrile solvent. Unlike aqueous chromium(VI) oxidations, which often lead to over-oxidation to carboxylic acids, barium dichromate in acetonitrile provides controlled oxidation conditions that favor aldehyde formation [1] [10].

Primary AlcoholProductYield (%)Reaction Time (h)
Benzyl alcoholBenzaldehyde853
n-PropanolPropanal784
n-ButanolButanal824
n-PentanolPentanal755

Secondary Alcohol Conversion Mechanisms

Secondary alcohols undergo oxidation to ketones through a mechanism that shares similarities with primary alcohol oxidation but exhibits distinct kinetic and thermodynamic characteristics [1]. The transformation of secondary alcohols involves the formation of chromate ester intermediates, followed by decomposition through a concerted elimination mechanism that results in ketone formation [11] [12].

The mechanistic pathway for secondary alcohol oxidation involves the following key steps:

  • Substrate Coordination: The secondary alcohol coordinates to the chromium(VI) center in barium dichromate, forming a chromate ester intermediate. This step involves the displacement of a ligand from the chromium center and is facilitated by the nucleophilic nature of the alcohol oxygen atom [13] [7].

  • Transition State Formation: The chromate ester undergoes rearrangement to form a cyclic transition state structure. This transition state involves the simultaneous breaking of the C-H bond and the formation of the C=O double bond [3] [5].

  • Ketone Formation: The decomposition of the transition state results in the formation of the corresponding ketone and the reduction of chromium(VI) to chromium(IV). The process involves the elimination of the elements of dihydrogen from the substrate molecule [14] [15].

The conversion of secondary alcohols to ketones exhibits high selectivity due to the inability of ketones to undergo further oxidation under the mild reaction conditions employed with barium dichromate [1]. This selectivity is particularly important in synthetic applications where over-oxidation must be avoided.

Secondary AlcoholProductYield (%)Reaction Time (h)
CyclohexanolCyclohexanone724
BenzhydrolBenzophenone853
Propan-2-olPropanone784
Butan-2-olButanone824

The mechanism of secondary alcohol oxidation demonstrates the importance of the chromate ester intermediate in determining the reaction outcome. The formation of these intermediates is influenced by the steric and electronic properties of the substrate, with benzylic alcohols showing enhanced reactivity due to the stabilizing effect of the aromatic ring on the transition state [1] [3].

Thiol to Disulfide Conversion Mechanisms

The oxidation of thiols to disulfides by barium dichromate represents a distinct mechanistic pathway that differs significantly from alcohol oxidation mechanisms [16] [17]. The transformation involves the coupling of two thiol molecules to form a disulfide bond, with barium dichromate serving as the electron acceptor in the oxidation process. This reaction proceeds through a mechanism that involves the formation of thiol radicals and subsequent radical coupling reactions [18] [19].

The mechanistic pathway for thiol oxidation involves several key steps:

  • Thiol Activation: The thiol substrate undergoes initial oxidation by barium dichromate to form a thiyl radical intermediate. This step involves the transfer of an electron from the sulfur atom to the chromium(VI) center [20] [18].

  • Radical Coupling: Two thiyl radical intermediates undergo coupling to form the disulfide bond. This step is rapid and occurs through a radical-radical recombination mechanism [19] [21].

  • Product Formation: The coupling reaction yields the corresponding disulfide product and results in the reduction of chromium(VI) to chromium(III) through a two-electron transfer process [16] [17].

The mechanism of thiol oxidation by barium dichromate demonstrates high efficiency and selectivity, with yields ranging from 90% to 98% for various thiol substrates [16]. The reaction proceeds smoothly in acetonitrile solvent under reflux conditions, typically requiring 3-4 hours for completion.

Thiol SubstrateDisulfide ProductYield (%)Reaction Time (h)
Cyclohexyl mercaptanDicyclohexyl disulfide904
p-Bromo-thiophenol4,4'-Dibromo disulfide983
Benzyl mercaptanDibenzyl disulfide854
n-Butyl mercaptanDi-n-butyl disulfide884
Phenyl mercaptanDiphenyl disulfide923

The high efficiency of thiol oxidation by barium dichromate is attributed to the favorable thermodynamics of disulfide bond formation and the mild reaction conditions that prevent over-oxidation to sulfenic or sulfonic acid derivatives [16] [17]. The reaction demonstrates excellent functional group tolerance and can be applied to both aromatic and aliphatic thiols with similar efficiency.

Solvent Effects on Oxidation Pathways

The choice of solvent plays a crucial role in determining the efficiency and selectivity of oxidation reactions catalyzed by barium dichromate [22] [23]. Polar aprotic solvents, particularly acetonitrile, have been identified as optimal reaction media for these transformations due to their ability to stabilize the chromate ester intermediates and facilitate the electron transfer processes involved in the oxidation mechanism [1] [10].

Acetonitrile as Optimal Reaction Medium

Acetonitrile has emerged as the preferred solvent for barium dichromate oxidations due to its unique combination of physical and chemical properties [1] [23]. The solvent provides an optimal environment for the formation and decomposition of chromate ester intermediates, while also facilitating the dissolution of barium dichromate and the organic substrates [24].

The advantages of acetonitrile as a reaction medium include:

  • Optimal Polarity: Acetonitrile possesses a dielectric constant of 38.3, which provides sufficient polarity to stabilize the ionic intermediates formed during the oxidation process while maintaining good solubility for organic substrates [23].

  • Chemical Stability: The solvent is chemically inert under the reaction conditions and does not interfere with the oxidation process. Unlike protic solvents, acetonitrile does not participate in hydrogen bonding interactions that could inhibit the formation of chromate ester intermediates [24] [10].

  • Thermal Stability: Acetonitrile exhibits good thermal stability at the reaction temperature (82°C), allowing for efficient heating under reflux conditions without decomposition [23].

  • Product Isolation: The solvent facilitates easy product isolation through simple filtration and evaporation procedures, making the overall process more practical for synthetic applications [1] [16].

The use of acetonitrile as the reaction medium results in optimal reaction rates and product yields across a wide range of substrate types. Comparative studies have shown that acetonitrile provides superior performance compared to other polar aprotic solvents, with reaction rates and selectivities being significantly higher than those observed in alternative solvent systems [1] [22].

Comparative Analysis of Polar Aprotic Solvents

A systematic comparison of various polar aprotic solvents reveals the superior performance of acetonitrile in barium dichromate oxidations [22] [23]. The evaluation of different solvents provides insights into the relationship between solvent properties and reaction efficiency, demonstrating the importance of solvent selection in optimizing oxidation processes.

The comparative analysis includes the following polar aprotic solvents:

SolventDielectric ConstantRelative RateProduct Selectivity (%)Reaction Time (h)
Acetonitrile38.31.00954
N,N-Dimethylformamide36.70.85885
Dimethyl sulfoxide46.70.75826
Acetone21.80.65787
Dichloromethane9.080.457010

The analysis reveals that acetonitrile provides the optimal combination of reaction rate and selectivity for barium dichromate oxidations. The superior performance of acetonitrile is attributed to its ability to stabilize the chromate ester intermediates without participating in competing reactions that could reduce the efficiency of the oxidation process [1] [22].

N,N-Dimethylformamide, despite having a similar dielectric constant to acetonitrile, shows reduced performance due to its ability to coordinate to the chromium center, thereby interfering with the formation of chromate ester intermediates [25]. Dimethyl sulfoxide, with its higher dielectric constant, exhibits lower reaction rates due to its strong coordinating ability, which inhibits the approach of substrate molecules to the chromium center [23].

The lower performance of acetone and dichloromethane can be attributed to their insufficient polarity to stabilize the ionic intermediates formed during the oxidation process. These solvents result in slower reaction rates and reduced selectivity due to the decreased stability of the chromate ester intermediates [22] [26].

Kinetic Studies and Reaction Parameters

Comprehensive kinetic studies of barium dichromate oxidations have provided valuable insights into the reaction mechanisms and the factors controlling the rate and selectivity of these transformations [3] [27]. The kinetic analysis reveals that the oxidation reactions follow first-order kinetics with respect to both the substrate and the oxidizing agent, consistent with the proposed mechanism involving chromate ester formation followed by rate-determining decomposition [5] [6].

The kinetic parameters for alcohol oxidation by barium dichromate demonstrate the influence of substrate structure on the reaction rate:

Alcohol TypeRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Entropy of Activation (J/mol·K)Half-life (min)
Primary (Benzyl)2.8 × 10⁻³65.2-12525
Secondary (Isopropyl)1.5 × 10⁻³72.5-13246
Secondary (Cyclohexyl)1.2 × 10⁻³75.8-13858
Secondary (Benzhydrol)3.5 × 10⁻³58.9-11520

The kinetic data reveal important structure-activity relationships in barium dichromate oxidations. Benzylic alcohols exhibit enhanced reactivity due to the stabilizing effect of the aromatic ring on the transition state, resulting in lower activation energies and faster reaction rates [3] [5]. The negative entropy of activation values are consistent with the formation of ordered transition states involving the coordination of the substrate to the chromium center [3] [28].

The temperature dependence of the reaction rates follows the Arrhenius equation, with activation energies ranging from 58.9 to 75.8 kJ/mol depending on the substrate structure [3] [27]. These values are consistent with the proposed mechanism involving C-H bond breaking in the rate-determining step and are comparable to those reported for other chromium(VI) oxidation systems [5] [8].

Other CAS

13477-01-5

Dates

Last modified: 02-18-2024

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